![molecular formula C18H19N3O2S B2844796 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097891-16-0](/img/structure/B2844796.png)

1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

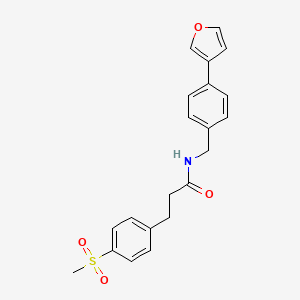

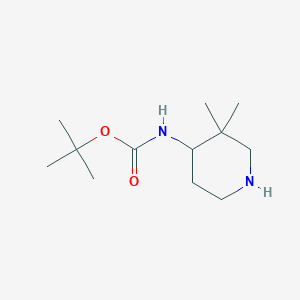

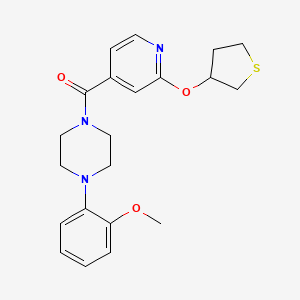

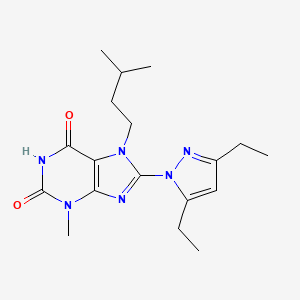

The compound “1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains a pyrrolidine ring and a benzo[d]imidazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzo[d]imidazole is a fused ring system that is part of many important biomolecules and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the benzo[d]imidazole ring separately, followed by their connection . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors, and the benzo[d]imidazole ring could be synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and benzo[d]imidazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]imidazole ring adds to the compound’s chemical complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring could undergo reactions such as ring-opening, substitution, or addition . The benzo[d]imidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and benzo[d]imidazole rings. These properties could include solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Recent studies have focused on the development of novel synthesis methods for imidazo[1,2-a]pyridines and related compounds due to their significance in medicinal chemistry. For instance, Hamdouchi et al. (1999) explored stereospecific synthesis and antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showcasing the utility of these compounds as antirhinovirus agents Hamdouchi et al., 1999. Cui et al. (2018) developed an efficient three-component reaction for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, highlighting the functional group tolerance and efficiency of their method Cui et al., 2018.

Biological Activity and Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The synthesis and characterization of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents by Starrett et al. (1989) demonstrate the potential of these compounds in developing antisecretory and cytoprotective drugs Starrett et al., 1989. Furthermore, Taha et al. (2015) evaluated novel imidazo[4,5-b]pyridine benzohydrazones for their antiglycation and antioxidant activities, indicating their therapeutic potential in managing diabetes-related complications Taha et al., 2015.

Applications in Material Science and Optoelectronics

Imidazo[1,5-a]pyridine-based compounds are also explored for their applications beyond medicinal chemistry. For example, Renno et al. (2022) investigated imidazo[1,5-a]pyridine-based fluorescent probes for their photophysical properties in liposome models, illustrating their potential as cell membrane probes for studying membrane dynamics and hydration Renno et al., 2022.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-14-5-4-6-16(11-14)24(22,23)20-10-9-15(12-20)21-13-19-17-7-2-3-8-18(17)21/h2-8,11,13,15H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELAIZGRVUKRNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)

![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)